molecular formula C7H8N4 B14866467 1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine

1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine

Cat. No.: B14866467
M. Wt: 148.17 g/mol
InChI Key: RPLWGIFXJDBALX-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds, making them of significant interest in various fields of research.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine typically involves the reaction of aminopyrazoles with 1,2-diketones under reflux conditions in acetic acid . This method ensures high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reaction conditions but often include derivatives with modified functional groups or additional ring structures .

Scientific Research Applications

1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with its targets .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-4-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-1-5-2-9-4-7-6(5)3-10-11-7/h2-4H,1,8H2,(H,10,11)

InChI Key

RPLWGIFXJDBALX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=N1)NN=C2)CN

Origin of Product

United States

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